tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate
Description
tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate is a branched ester derivative featuring a tert-butyl group, a methyl substituent at the α-position, and a secondary amine linked to an oxolane (tetrahydrofuran, THF) ring at the β-position (Figure 1). The oxolane ring introduces stereoelectronic effects, while the tert-butyl ester enhances steric protection and stability. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological or metabolic pathways .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(oxolan-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-10(12(15)17-13(2,3)4)8-14-9-11-6-5-7-16-11/h10-11,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPGJIQDPHAHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with oxolane-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Scientific Research Applications
tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate exerts its effects involves its interaction with specific molecular targets. The oxolane ring and tert-butyl ester group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological/Reactivity Implications |
|---|---|---|---|
| tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate | tert-butyl ester, α-methyl, β-amine with oxolan-2-ylmethyl substituent | Reference compound for comparison | Enhanced solubility (oxolane oxygen), stability (tert-butyl) |
| Methyl 2-amino-3-(oxolan-2-yl)propanoate | Methyl ester, α-amino, β-oxolan-2-yl group | Lacks tert-butyl and methyl groups; simpler structure | Reduced steric protection; altered pharmacokinetics |
| tert-Butyl 3-[(3-methylbutyl)amino]propanoate | tert-butyl ester, β-amine with branched alkyl chain (3-methylbutyl) | Oxolane ring replaced by alkyl chain | Lower solubility; potential for lipophilic interactions |
| tert-Butyl 2-methyl-3-(methylamino)propanoate | tert-butyl ester, α-methyl, β-methylamino group | Oxolane substituent absent; smaller amine group | Reduced stereochemical complexity; altered binding affinity |
| Methyl 3-(oxolan-3-yloxy)propanoate | Methyl ester, β-oxolan-3-yloxy group | Oxolane linked via ether bond; no amine functionality | Limited bioactivity; niche applications |
Impact of Functional Groups
tert-Butyl Ester : Compared to methyl esters (e.g., ), the tert-butyl group improves stability against hydrolysis and enzymatic degradation, making the compound more suitable for prolonged biological studies .
Oxolane Ring : The oxolan-2-ylmethyl group enhances solubility in polar solvents due to the oxygen atom’s electronegativity, unlike alkyl chains (e.g., 3-methylbutyl in ) or aromatic substituents (e.g., naphthalene in ). This also reduces cytotoxicity compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
